Cas no 88767-98-0 (Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate)

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate structure
88767-98-0 structure
Nome del prodotto:Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
Numero CAS:88767-98-0
MF:C13H15F3O5S
MW:340.315413713455
MDL:MFCD09751096
CID:61198
PubChem ID:253660178

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
    • Ethyl (R)-2-hydroxy-4-phenylbutyrate triflate
    • Ethyl (R)-[alpha-(trifluoromethylsulfonyl)oxy]benzenebutanoate
    • alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic acid ethyl ester
    • Ethyl (R)-4-Phenyl-2-(trifluoromethanesulfonyloxy)butyrate
    • (R)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL TRIFLUOROMETHANESULFONATE
    • ethyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
    • Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)-sulfonyl]oxy]butyrate
    • (R)-4-Phenyl-2-(trifluoromethanesulfonyloxy)butyric Acid Ethyl Ester
    • Benzenebutanoic acid, α-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester, (R)- (ZCI)
    • Ethyl (αR)-α-[[(trifluoromethyl)sulfonyl]oxy]benzenebutanoate (ACI)
    • Ethyl (R)-[α-(trifluoromethylsulfonyl)oxy]benzenebutanoate
    • Ethyl 2(R)-[(trifluoromethylsulfonyl)oxy]-4-phenylbutyrate
    • Ethyl 2-(R)-trifluoromethanesulfonyloxy-4-phenylbutanoate
    • Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
    • MDL: MFCD09751096
    • Inchi: 1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
    • Chiave InChI: UDJNHUAEPSYCRU-LLVKDONJSA-N
    • Sorrisi: [C@@H](CCC1C=CC=CC=1)(C(=O)OCC)OS(=O)(=O)C(F)(F)F

Proprietà calcolate

  • Massa esatta: 340.05900
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 9
  • Complessità: 449
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 3.5

Proprietà sperimentali

  • Densità: 1.348
  • Punto di ebollizione: 390.81°C at 760 mmHg
  • Punto di infiammabilità: 190.155°C
  • Indice di rifrazione: 1.4520 to 1.4560
  • PSA: 78.05000
  • LogP: 3.49790

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Informazioni sulla sicurezza

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E82100-250mg
Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
88767-98-0 95%
250mg
¥196.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156413-5g
Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
88767-98-0 >97.0%(GC)
5g
¥2224.90 2023-09-03
Alichem
A019117725-10g
Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
88767-98-0 95%
10g
$182.16 2023-08-31
TRC
E900985-500mg
Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
88767-98-0
500mg
$2331.00 2023-05-18
eNovation Chemicals LLC
K07840-50g
(R)-1-(ethoxycarbonyl)-3-phenylpro-pyl trifluoromethanesulfonate
88767-98-0 >95%
50g
$320 2024-05-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156413-250mg
Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate
88767-98-0 >97.0%(GC)
250mg
¥226.90 2023-09-03
abcr
AB308720-250mg
(R)-1-(Ethoxycarbonyl)-3-phenylpro-pyl trifluoromethanesulfonate, 95%; .
88767-98-0 95%
250mg
€83.40 2023-09-08
Aaron
AR004BXQ-1g
Ethyl (R)-4-Phenyl-2-[[(Trifluoromethyl)Sulfonyl]Oxy]Butyrate
88767-98-0 97%
1g
$38.00 2025-02-11
1PlusChem
1P004BPE-5g
Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
88767-98-0 95%
5g
$86.00 2025-02-21
Aaron
AR004BXQ-5g
Ethyl (R)-4-Phenyl-2-[[(Trifluoromethyl)Sulfonyl]Oxy]Butyrate
88767-98-0 97%
5g
$132.00 2025-02-11

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  rt → -78 °C; 2 h, -78 °C
1.2 Solvents: Water
Riferimento
Preparation of 3,5-methanobenzo[b]azepines: a sp3-rich Quinolone Isostere
Herter, Loic; Perrin, Timothe; Fessard, Thomas; Salome, Christophe, Organic Letters, 2023, 25(33), 6161-6166

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
Riferimento
The design and synthesis of the angiotensin-converting enzyme inhibitor cilazapril and related bicyclic compounds
Attwood, Michael R.; Hassall, Cedric H.; Krohn, Antonin; Lawton, Geoffrey; Redshaw, Sally, Journal of the Chemical Society, 1986, (6), 1011-19

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Water
Riferimento
Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich quinolone isostere
Herter, Loic; Fessard, Thomas; Salome, Christophe, ChemRxiv, 2023, 1, 1-5

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane
Riferimento
Angiotensin-converting enzyme inhibitors. Perhydro-1,4-thiazepin-5-one derivatives
Yanagisawa, Hiroaki; Ishihara, Sadao; Ando, Akiko; Kanazaki, Takuro; Miyamoto, Shuichi; et al, Journal of Medicinal Chemistry, 1987, 30(11), 1984-91

Metodo di produzione 5

Condizioni di reazione
Riferimento
Enantioselevtive synthesis of N-[(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline from chiral synthon prepared enzymatically; a practical method for large-scale synthesis
Tseng, Tsung Chin; Duo, Tsai Hui; Wang, Yi Fong, Journal of the Chinese Chemical Society (Taipei, 1991, 38(5), 487-90

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Raw materials

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Preparation Products

Ethyl (R)-2-Hydroxy-4-phenylbutyrate Triflate Letteratura correlata

Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd